
Ácido 3-piridin-3-il-benzoico
Descripción general
Descripción
3-(Pyridin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Pyridin-3-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Pyridin-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyridin-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Antiplatelet Activity
One of the significant applications of 3-(Pyridin-3-yl)benzoic acid is its role as a GPIIb/IIIa antagonist, which is crucial in preventing thrombus formation. Research has indicated that modifications to this compound can enhance its oral bioavailability and therapeutic efficacy. For instance, prodrug strategies have been employed to improve absorption rates in vivo, making it a candidate for chronic treatment of vascular diseases .
Case Study: GPIIb/IIIa Antagonists
- Compound : 2-[(3S)-4-[(2S)-2-(4-amidinobenzoylamino)-3-(4-methoxyphenyl)propanoyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl]acetic acid (4)
- Findings : This compound exhibited a significant antiplatelet effect when administered orally to guinea pigs, achieving up to 91% inhibition of platelet aggregation at 8 hours post-administration .
Synthesis and Characterization
The synthesis of 3-(Pyridin-3-yl)benzoic acid typically involves coupling reactions using palladium catalysts. A notable method includes the reaction between 3-boronobenzoic acid and 3-bromopyridine under reflux conditions, yielding the target compound with an 83% yield .
Synthesis Overview
Reaction Components | Conditions | Yield |
---|---|---|
3-Boronobenzoic acid + 3-bromopyridine | Reflux in acetonitrile/water | 83% |
Material Science Applications
3.1 Crystal Engineering
The compound has also been explored in crystal engineering due to its ability to form hydrogen bonds with other molecules. The crystal structure of derivatives containing this compound has been studied extensively, revealing insights into molecular interactions that can be utilized in designing new materials .
Crystallographic Data
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P21/c |
Cell Dimensions (Å) | a = 10.5 |
b = 7.8 | |
c = 15.6 |
Hazard Classification
Hazard Class | Category |
---|---|
Acute Toxicity | Category 4 |
Skin Irritation | Category 2 |
Eye Irritation | Category 2 |
Mecanismo De Acción
Target of Action
3-Pyridin-3-yl-benzoic acid, also known as 3-(3’-Pyridyl)benzoic acid or 3-(Pyridin-3-yl)benzoic acid, has been found to interact with metal nitrates under hydrothermal conditions to yield new coordination polymers . These polymers include Ni(L)2(H2O)2, Ni(L)2, Co(L)2(H2O)2, Zn(L)2, Cu(L)2, Cd(L)2, and Gd2(L)6(H2O)4 .
Mode of Action
The compound forms one-dimensional double-chain coordination arrays with these metals . The resultant crystalline networks are managed by the significant function of supramolecular interactions . The trans-configuration of the ligand is only found in the case of Cd(L)2, whereas the cis-ligands are generally observed in these complexes .
Biochemical Pathways
The compound affects the coordination chemistry of the ligand . Distinct network architectures are further constructed with the aid of weak secondary interactions . Among them, some complexes exhibit the classical α-polonium networks, while others present the (3,4)-connected two-dimensional layers . In the case of Gd2(L)6(H2O)4, the intermolecular π–π stacking interactions lead to the formation of a double-strand structure .
Pharmacokinetics
The compound’s interaction with metal nitrates under hydrothermal conditions suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in the formation of new coordination polymers with unique structures . The fluorescent emission properties of some complexes, as well as the magnetic property of Gd2(L)6(H2O)4, have also been investigated .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of metal nitrates . The reactions occur under hydrothermal conditions .
Análisis Bioquímico
Biochemical Properties
3-(Pyridin-3-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the formation of coordination polymers with metal ions. It interacts with enzymes, proteins, and other biomolecules through its carboxylic acid and pyridine functional groups. For instance, it forms coordination complexes with metal ions such as nickel, cobalt, zinc, copper, cadmium, and gadolinium . These interactions are primarily driven by the ability of the carboxylate and pyridine nitrogen to coordinate with metal centers, leading to the formation of stable metal-organic frameworks.
Cellular Effects
The effects of 3-(Pyridin-3-yl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form coordination complexes with metal ions can affect cellular processes such as ion transport and enzyme activity. Additionally, its interactions with proteins and enzymes can lead to changes in cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, 3-(Pyridin-3-yl)benzoic acid exerts its effects through binding interactions with biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, while the pyridine ring can participate in π-π stacking interactions and coordinate with metal ions. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression. For example, the compound has been shown to inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyridin-3-yl)benzoic acid can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-(Pyridin-3-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels .
Metabolic Pathways
3-(Pyridin-3-yl)benzoic acid is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. The compound’s interactions with enzymes and cofactors can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(Pyridin-3-yl)benzoic acid is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of 3-(Pyridin-3-yl)benzoic acid is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can localize to the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function and metabolism .
Actividad Biológica
3-(Pyridin-3-yl)benzoic acid is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, antiproliferative, and enzyme-inhibitory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical formula for 3-(Pyridin-3-yl)benzoic acid is . It features a pyridine ring attached to a benzoic acid moiety, which is critical for its biological activity. The compound's structure facilitates interactions with various biological targets, enhancing its potential therapeutic applications.
Antimicrobial Activity
Research has demonstrated that 3-(Pyridin-3-yl)benzoic acid exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 2.18 to 3.08 μM, indicating potent antimicrobial activity compared to standard antibiotics like norfloxacin and fluconazole .
Pathogen | MIC (μM) |
---|---|
Staphylococcus aureus | 2.18 - 3.08 |
Escherichia coli | 2.18 - 3.08 |
Candida albicans | Not specified |
Antiproliferative Activity
The antiproliferative effects of 3-(Pyridin-3-yl)benzoic acid have been studied in various cancer cell lines. Notably, it demonstrated significant activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values indicated that modifications to the compound structure could enhance its effectiveness:
Cell Line | IC50 (μM) |
---|---|
HeLa | 4.3 - 8.3 |
A549 | 75 - 100 |
MDA-MB-231 | Not specified |
A detailed structure-activity relationship analysis revealed that the presence of hydroxyl groups significantly improved the antiproliferative activity of pyridine derivatives, including this compound .
Enzyme Inhibition
In addition to its antimicrobial and antiproliferative properties, 3-(Pyridin-3-yl)benzoic acid has been identified as a potent inhibitor of cathepsins B and L, which are crucial enzymes involved in protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). The binding affinity studies showed strong interactions between the compound and these enzymes, suggesting potential applications in modulating proteostasis and anti-aging therapies .
Case Studies and In Silico Studies
Several case studies have reinforced the biological efficacy of 3-(Pyridin-3-yl)benzoic acid:
- Antimicrobial Study : A study evaluated various derivatives of pyridine compounds, including this acid, against multiple microbial strains. The results indicated that modifications could enhance the antimicrobial spectrum .
- Antiproliferative Evaluation : In silico docking studies revealed that the compound binds effectively to target proteins associated with cancer cell proliferation, supporting its potential use in cancer therapy .
Propiedades
IUPAC Name |
3-pyridin-3-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXASTGBSGPFLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383794 | |
Record name | 3-(Pyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4385-77-7 | |
Record name | 3-(Pyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Pyridin-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.